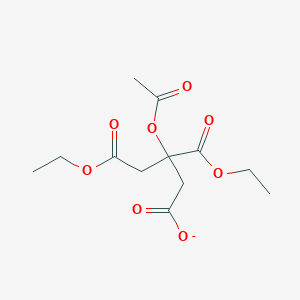
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate is an organic compound characterized by the presence of multiple functional groups, including acetyloxy, ethoxy, and ethoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The ethoxycarbonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Acetyloxy)-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoate: Similar structure but with methoxy groups instead of ethoxy groups.
3-(Acetyloxy)-5-propoxy-3-(propoxycarbonyl)-5-oxopentanoate: Similar structure but with propoxy groups instead of ethoxy groups.
Uniqueness
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxy groups may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkoxy groups.
Eigenschaften
CAS-Nummer |
494787-05-2 |
|---|---|
Molekularformel |
C12H17O8- |
Molekulargewicht |
289.26 g/mol |
IUPAC-Name |
3-acetyloxy-5-ethoxy-3-ethoxycarbonyl-5-oxopentanoate |
InChI |
InChI=1S/C12H18O8/c1-4-18-10(16)7-12(6-9(14)15,20-8(3)13)11(17)19-5-2/h4-7H2,1-3H3,(H,14,15)/p-1 |
InChI-Schlüssel |
KLVGAESETOVKKW-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)[O-])(C(=O)OCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















